molecular formula C21H24BrNO3 B3984256 4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3984256
M. Wt: 418.3 g/mol
InChI Key: FFQCALUYWJWWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinolinone core substituted with bromo, diethoxy, and dimethyl groups.

Preparation Methods

The synthesis of 4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromo group to the phenyl ring.

    Ethoxylation: Addition of ethoxy groups to the phenyl ring.

    Cyclization: Formation of the quinolinone core through cyclization reactions.

    Methylation: Introduction of methyl groups to the quinolinone core.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the bromo group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of the bromo group with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of bromo, diethoxy, and dimethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO3/c1-5-25-19-10-14(9-17(22)21(19)26-6-2)15-11-20(24)23-18-8-13(4)12(3)7-16(15)18/h7-10,15H,5-6,11H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQCALUYWJWWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C=C(C(=C3)C)C)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.